molecular formula C18H16N2O2 B2734383 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide CAS No. 2034386-04-2

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide

Cat. No.: B2734383
CAS No.: 2034386-04-2
M. Wt: 292.338
InChI Key: VWUHMJNLOYGFSA-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide is a chemical compound with the CAS Registry Number 2034386-04-2 . It has a molecular formula of C18H16N2O2 and a molecular weight of 292.3 g/mol . This benzamide derivative features a furan-substituted pyridine moiety, a structural motif of significant interest in medicinal chemistry for constructing potential therapeutic agents. While specific biological data for this exact compound is not available in the public domain, related analogs with structural variations at the furan and benzamide rings have been investigated for various pharmacological activities. For instance, similar molecular scaffolds are present in compounds studied as inhibitors of targets like the transforming growth factor-β type 1 receptor (ALK5) and as fungicidal agents . The core structure suggests its potential utility as a valuable intermediate or scaffold in drug discovery programs, particularly for developing enzyme inhibitors or receptor modulators. Researchers can leverage this compound as a building block for synthesizing more complex molecules or as a starting point for structure-activity relationship (SAR) studies. Handling of this material should be conducted in a well-ventilated laboratory setting by trained researchers using appropriate personal protective equipment. Please refer to the Safety Data Sheet for detailed handling and safety information. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-4-2-3-5-16(13)18(21)20-11-14-6-7-17(19-10-14)15-8-9-22-12-15/h2-10,12H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUHMJNLOYGFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the benzamide moiety: The intermediate is then reacted with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects on physicochemical and functional properties:

Table 1: Key Structural Analogs and Their Features
Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound Benzamide 6-(Furan-3-yl)pyridin-3-yl, 2-methyl Not reported Not reported Furan may enhance π-π interactions
N-(6-Methoxypyridin-3-yl)benzamide (3k) Benzamide 6-Methoxypyridin-3-yl C₁₃H₁₃N₂O₂ 229.10 Methoxy improves solubility
3-(6-Dimethylamino-4-CF₃-pyridin-2-yl)-N-methyl-benzamide Benzamide 6-Dimethylamino, 4-CF₃-pyridin-2-yl, N-methyl C₁₆H₁₆F₃N₃O 323.31 High boiling point (486°C), basic pKa (14.56)
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) Benzamide 4-Bromo-3-fluoro, 6-methylpyridin-2-yl C₁₄H₁₁BrFN₂O 337.15 Halogens enhance hydrophobicity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, 2-hydroxy-tert-butyl C₁₂H₁₇NO₂ 207.27 N,O-bidentate directing group for metal catalysis
Key Observations:
  • Halogenated analogs (e.g., 35) leverage bromo/fluoro groups for increased lipophilicity and binding affinity in hydrophobic pockets .
  • Benzamide Modifications :

    • 2-Methyl in the target compound may sterically hinder rotation, affecting conformation and target binding. This contrasts with 3-methyl in , which optimizes coordination for metal-catalyzed reactions.

Physicochemical Properties

  • Boiling Point and pKa: The dimethylamino/trifluoromethyl-substituted benzamide exhibits a high boiling point (486°C) and basic pKa (14.56), reflecting strong intermolecular forces and amine basicity. Methoxy-substituted 3k likely has lower thermal stability due to smaller substituents .
  • Solubility : Methoxy (3k) and hydroxy () groups enhance aqueous solubility compared to hydrophobic halogens (35) or furans.

Functional Implications

  • Catalysis : The N,O-bidentate group in demonstrates substituent-driven utility in metal coordination, suggesting that the target’s furan-pyridine system could serve as a directing group if functionalized appropriately.
  • Biological Activity : While the target’s activity is unreported, analogs like TRPV1 antagonists (e.g., ) show that pyridine/benzamide hybrids with sulfonamido/trifluoromethyl groups achieve potency through optimized steric and electronic profiles.

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzamide core with a furan and pyridine moiety. The presence of these heterocycles is significant as they can enhance the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, benzamides have been studied for their ability to inhibit bacterial growth and may possess antifungal activity as well . The specific activity of this compound in this context requires further investigation but is hypothesized based on structural similarities.

Anticancer Potential

The anticancer potential of benzamide derivatives has been documented extensively. Studies have shown that certain benzamide compounds can inhibit cell proliferation in various cancer cell lines . The mechanism often involves the inhibition of key enzymes or pathways related to cancer cell growth, such as dihydrofolate reductase (DHFR) .

The proposed mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes, similar to other benzamide derivatives.
  • Receptor Interaction : It could bind to receptors involved in cell signaling pathways, altering their activity and affecting downstream effects.
  • Induction of Apoptosis : Some studies suggest that related compounds can induce apoptosis in cancer cells, which may also apply to this compound.

Case Studies and Experimental Data

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReferences
N-(pyridin-3-ylmethyl)benzamideLacks furan ringModerate anticancer activity
N-(thiophen-3-ylmethyl)benzamideContains thiophene ringVaries; potential insecticidal properties
N-(4-chloro-benzamide)Simple structureLimited biological activity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide with high purity?

  • Methodology : Use multi-step reactions starting with furan-3-yl and pyridine intermediates. Key steps include:

  • Coupling : React 6-(furan-3-yl)pyridin-3-amine with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Solvent Optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred for solubility and reaction efficiency .
  • Catalysis : Palladium-based catalysts may enhance coupling efficiency in heterocyclic systems .
    • Characterization : Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to validate purity (>95%) and molecular identity .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodology :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • pH Sensitivity : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC over 24–72 hours .
  • Light Exposure : Use UV-Vis spectroscopy to detect photodegradation products under controlled light conditions .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC50_{50} values .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize this compound's bioactivity?

  • Methodology :

  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) on the benzamide or pyridine moieties and compare bioactivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR, COX-2) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., furan oxygen, pyridine nitrogen) using 3D-QSAR models .

Q. What experimental approaches resolve contradictory data in reactivity studies (e.g., unexpected byproducts)?

  • Methodology :

  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18} \text{O}) or trapping agents (e.g., TEMPO) to identify reactive intermediates .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy during synthesis to detect transient species .
  • Byproduct Isolation : Purify unexpected products via column chromatography and characterize structurally to propose reaction pathways .

Q. How can target engagement be validated in cellular models?

  • Methodology :

  • Pull-Down Assays : Use biotinylated analogs of the compound to capture interacting proteins from lysates, followed by mass spectrometry .
  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stability after compound treatment to confirm binding .
  • CRISPR Knockout : Generate cell lines lacking putative targets (e.g., kinases) and assess compound efficacy loss .

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